4-phenyl-N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide
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Description
4-phenyl-N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H10F3N3OS and its molecular weight is 349.33. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups have been found to exhibit numerous pharmacological activities . For instance, some compounds with trifluoromethyl groups act as antagonists for the calcitonin gene-related peptide (CGRP) receptor , which plays a crucial role in the transmission of pain signals .
Mode of Action
It’s worth noting that compounds with trifluoromethyl groups often exhibit unique behaviors due to the incorporation of fluorine in their structures .
Biochemical Pathways
Compounds with trifluoromethyl groups have been found to inhibit certain enzymes involved in drug metabolism, such as cytochrome p450 enzymes .
Pharmacokinetics
The presence of the trifluoromethyl group in a compound can significantly affect its pharmacokinetic properties .
Result of Action
Compounds with trifluoromethyl groups have been found to exhibit various pharmacological activities .
Action Environment
It’s worth noting that environmental factors can significantly affect the action and stability of many chemical compounds .
Properties
IUPAC Name |
4-phenyl-N-[4-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3OS/c17-16(18,19)11-6-8-12(9-7-11)20-15(23)14-13(21-22-24-14)10-4-2-1-3-5-10/h1-9H,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWLRHDFYRXDBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.